molecular formula C19H15N B8771740 N-phenyl-1-(4-phenylphenyl)methanimine CAS No. 51357-73-4

N-phenyl-1-(4-phenylphenyl)methanimine

Cat. No.: B8771740
CAS No.: 51357-73-4
M. Wt: 257.3 g/mol
InChI Key: CDRDKPKYMRVXSY-UHFFFAOYSA-N
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Description

N-phenyl-1-(4-phenylphenyl)methanimine is an organic compound with the molecular formula C19H15N and a molecular weight of 257.33 g/mol . This chemical has a density of 0.99 g/cm³ and a high boiling point of 413.7°C at 760 mmHg . Its structure is characterized as an imine (also known as a Schiff base), a functional group known for its utility in organic synthesis and as a ligand in coordination chemistry. The compound is For Research Use Only and is not intended for diagnostic or therapeutic uses. While specific biological activities or research applications for this exact compound are not well-documented in the available literature, its structural features suggest potential as a building block for the synthesis of more complex molecules, such as ligands for catalysts or components in materials science . The synthetic route for this compound has been described in the literature . Researchers are encouraged to consult scientific literature for potential novel applications of this chemical scaffold.

Properties

CAS No.

51357-73-4

Molecular Formula

C19H15N

Molecular Weight

257.3 g/mol

IUPAC Name

N-phenyl-1-(4-phenylphenyl)methanimine

InChI

InChI=1S/C19H15N/c1-3-7-17(8-4-1)18-13-11-16(12-14-18)15-20-19-9-5-2-6-10-19/h1-15H

InChI Key

CDRDKPKYMRVXSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Electronic Effects of Substituents

  • Electron-withdrawing groups (EWGs) : CF₃ (), CN (), and Br () increase the electrophilicity of the imine carbon, enhancing reactivity in nucleophilic additions (e.g., hydroboration). For example, N-phenyl-1-(4-bromophenyl)methanimine achieves 97% yield in hydroboration, outperforming methyl- or methoxy-substituted analogs (86–97% yield) .
  • Electron-donating groups (EDGs) : CH₃ (), OMe (), and hydroxyethyl () reduce imine electrophilicity, slowing reactions. For instance, methoxy-substituted imines require longer reaction times in hydroboration .

Structural and Crystallographic Insights

  • Biphenyl substituents: The biphenyl group in the target compound introduces steric bulk and extended conjugation, influencing packing in crystal lattices.
  • Nitro-substituted analogs : (E)-1-(2-nitrophenyl)-N-(o-tolyl)methanimine shows a smaller dihedral angle (5.2–6.4° ), indicating substituent-dependent conformational flexibility .

Spectroscopic Properties

  • Fluorinated imines: Compounds like N-(1-(4-methoxyphenyl)ethyl)-1-(2,4,6-trifluorophenyl)methanimine exhibit diagnostic ¹⁹F NMR shifts (δ = −108 to −113 ppm) .
  • Hydroxyethyl-substituted imines : N-Phenyl-1-(4-(2-hydroxyethyl)phenyl)methanimine shows ¹H NMR signals for the hydroxyethyl group at δ = 3.66–3.34 ppm .

Q & A

Q. What are the optimal synthetic routes for preparing N-phenyl-1-(4-phenylphenyl)methanimine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via Schiff base formation by refluxing equimolar amounts of aniline and substituted benzaldehyde derivatives in solvents like toluene or chloroform. For example, refluxing 4-(methylthio)benzaldehyde with aniline in toluene for 16 hours achieved 100% yield . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., chloroform) enhance imine formation but may require longer reaction times.
  • Temperature : Reflux conditions (~110°C for toluene) ensure efficient dehydration.
  • Purification : Recrystallization from methanol or ethanol is critical for removing unreacted precursors .

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound?

Methodological Answer:

  • <sup>1</sup>H-NMR : Look for a singlet at δ ~8.4 ppm corresponding to the imine proton (CH=N). Aromatic protons typically appear as multiplets between δ 7.2–7.8 ppm .
  • <sup>13</sup>C-NMR : The imine carbon resonates at δ ~160–165 ppm. Aromatic carbons appear between δ 120–140 ppm .
  • IR : A strong C=N stretch at ~1600–1650 cm⁻¹ confirms imine formation .

Q. What are the basic electronic properties of this compound, and how can UV-Vis spectroscopy elucidate its π-conjugation?

Methodological Answer: UV-Vis spectra typically show absorption maxima (λmax) in the range of 250–350 nm due to π→π* transitions in the conjugated imine-aromatic system. For example, derivatives with electron-donating groups (e.g., methoxy) exhibit redshifted λmax compared to electron-withdrawing substituents .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve contradictions in experimental vs. computational electronic structure data for this compound?

Methodological Answer:

  • Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies, ionization potentials) .
  • Basis sets : Use 6-31G(d,p) for geometry optimization and larger sets (e.g., cc-pVTZ) for electronic excitations.
  • Validation : Compare computed vs. experimental UV-Vis spectra and NMR chemical shifts to identify discrepancies in charge distribution or conjugation effects .

Q. What strategies are effective in analyzing conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) for Schiff base derivatives?

Methodological Answer:

  • Dose-response assays : Perform IC50 determinations across multiple cell lines to distinguish selective toxicity.
  • Molecular docking : Identify binding modes to targets like bacterial enzymes (e.g., dihydrofolate reductase) vs. human kinases to explain selectivity .
  • Dynamic simulations : Run 100-ns MD simulations to assess stability of ligand-target complexes and correlate with bioactivity trends .

Q. How can advanced spectroscopic methods (e.g., time-resolved fluorescence) probe excited-state dynamics in fluorescent Schiff bases like this compound?

Methodological Answer:

  • Time-resolved fluorescence : Use femtosecond lasers to measure radiative decay rates (kr) and non-radiative decay (knr), which are sensitive to substituent effects on conjugation.
  • Solvatochromism : Compare emission spectra in solvents of varying polarity to quantify intramolecular charge transfer (ICT) character .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in photoredox-catalyzed reactions?

Methodological Answer:

  • Transient absorption spectroscopy : Track intermediates (e.g., radical ions) formed under visible-light irradiation.
  • Cyclic voltammetry : Determine redox potentials to predict electron-transfer pathways. For example, derivatives with electron-withdrawing groups (e.g., –CN) exhibit lower reduction potentials, enhancing photocatalytic activity .

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